molecular formula C12H15FO2 B13528121 1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol

1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13528121
M. Wt: 210.24 g/mol
InChI Key: CLCUVKQVWXUTAE-UHFFFAOYSA-N
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Description

1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound that features a cyclopropyl group attached to a phenyl ring substituted with a fluorine and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group modifications. One common method is the reaction of 5-fluoro-2-methoxybenzyl chloride with cyclopropylmagnesium bromide, followed by oxidation and reduction steps to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride) can be employed.

    Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH3 (Ammonia) can be used for substitution reactions.

Major Products:

    Oxidation: 1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethanone.

    Reduction: 1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

  • 1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol
  • 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-ol
  • 1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethanone

Uniqueness: 1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol is unique due to the combination of the cyclopropyl group with the fluorine and methoxy substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

1-[1-(5-fluoro-2-methoxyphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C12H15FO2/c1-8(14)12(5-6-12)10-7-9(13)3-4-11(10)15-2/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

CLCUVKQVWXUTAE-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=C(C=CC(=C2)F)OC)O

Origin of Product

United States

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